molecular formula C10H19N3 B11742395 [(1-ethyl-1H-pyrazol-3-yl)methyl](2-methylpropyl)amine

[(1-ethyl-1H-pyrazol-3-yl)methyl](2-methylpropyl)amine

Cat. No.: B11742395
M. Wt: 181.28 g/mol
InChI Key: HWVUDQXGUNMMJQ-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methylamine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 3-position, linked to a 2-methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-methylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • **1-ethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
  • **1-methyl-1H-pyrazol-3-yl)methyl](2-methylpropyl)amine
  • **1-ethyl-1H-pyrazol-5-yl)methyl](2-methylpropyl)amine

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-13-6-5-10(12-13)8-11-7-9(2)3/h5-6,9,11H,4,7-8H2,1-3H3

InChI Key

HWVUDQXGUNMMJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC(C)C

Origin of Product

United States

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